

SR7826: A Chemical Probe for Interrogating LIM Kinase Function

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Compound of Interest

Compound Name: SR7826

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of **SR7826**, a potent and selective chemical probe for studying the function of LIM kinases (LIMKs). **SR7826** offers researchers a valuable tool to investigate the physiological and pathological roles of LIMK signaling in various cellular processes.

LIM kinases, comprising LIMK1 and LIMK2, are key regulators of actin dynamics.^[1] They act as a crucial node in signaling pathways that control cell motility, morphology, and division.^{[1][2]} Dysregulation of LIMK activity has been implicated in several diseases, including cancer and neurological disorders.^{[3][4]} **SR7826**, a bis-aryl urea derivative, has emerged as a valuable tool for dissecting the intricate functions of LIMKs.^[5]

Mechanism of Action

SR7826 exerts its effects by directly inhibiting the kinase activity of LIMK1.^{[5][6]} The primary downstream substrate of LIMK is cofilin, an actin-depolymerizing factor.^{[1][7]} LIMK phosphorylates cofilin at Serine 3, which inactivates its actin-severing function, leading to the stabilization of actin filaments.^{[6][7]} By inhibiting LIMK, **SR7826** prevents the phosphorylation of cofilin, thereby promoting actin filament disassembly.^{[6][8]} This mechanism makes **SR7826** a powerful tool for studying cellular processes that are dependent on dynamic actin cytoskeletons, such as cell migration and invasion.^{[6][8][9]}

Quantitative Data Summary

The potency and selectivity of **SR7826** have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for **SR7826**.

Table 1: In Vitro Kinase Inhibitory Activity of **SR7826**

Target	IC50 (nM)
LIMK1	43[5][6][8][9][10][11]
ROCKI	5536[8][10][11]
ROCKII	6565[8][10][11]

Table 2: Cellular Activity of **SR7826**

Cell Line	Assay	IC50 (nM)
A7r5	Cofilin Phosphorylation	470[5][6][9]
PC-3	Cofilin Phosphorylation	< 1000[5][6][9]
CEM-SS T cells	Cofilin Phosphorylation	< 1000[9]
PC-3	Cell Invasion	76% inhibition at 1 μM[9]
PC-3	Cell Migration	74% inhibition at 1 μM[9]

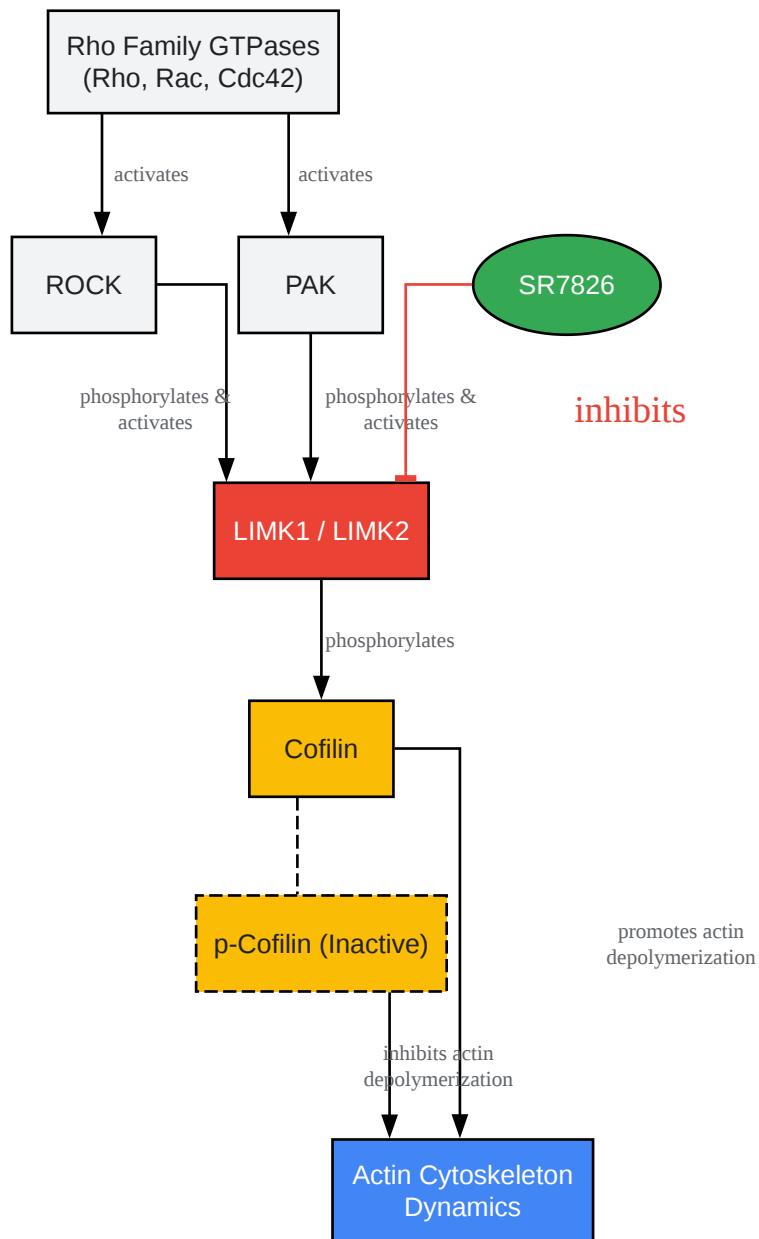
Table 3: Selectivity Profile of **SR7826**

Kinase Panel	Concentration	Results
61 Kinases	1 μM	≥80% inhibition of only LIMK1 and STK16[5][6][9][12][13]

Signaling Pathway

LIM kinases are downstream effectors of the Rho family of small GTPases, including Rho, Rac, and Cdc42.[1][2] These GTPases activate upstream kinases such as Rho-associated kinase

(ROCK) and p21-activated kinase (PAK), which in turn phosphorylate and activate LIMK.[1][4] Activated LIMK then phosphorylates cofilin, leading to the regulation of actin dynamics.



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Caption: LIMK Signaling Pathway and the inhibitory action of **SR7826**.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of **SR7826**.

This assay measures the direct inhibitory effect of **SR7826** on LIMK1 activity by quantifying the phosphorylation of its substrate, cofilin. A common method is a luciferase-based assay that measures ATP consumption.[14]

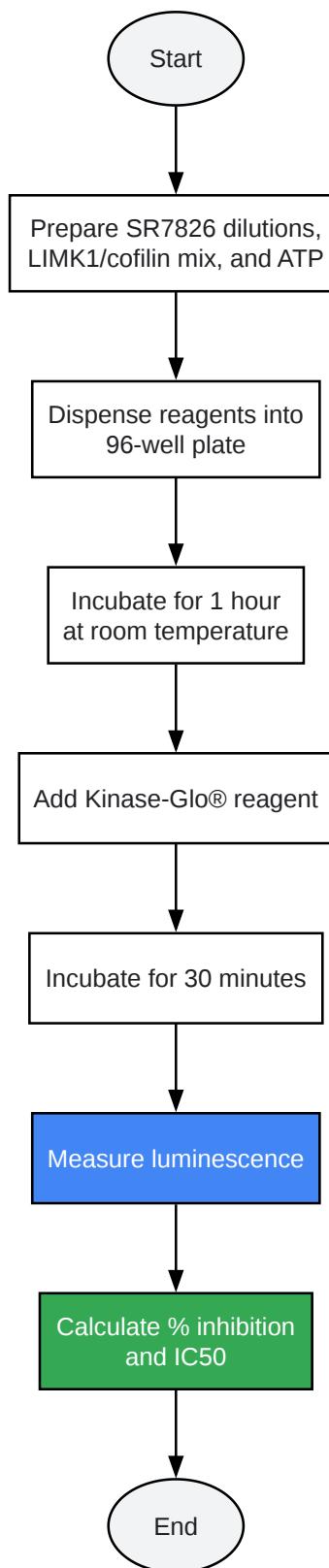
Materials:

- Recombinant active LIMK1 enzyme
- Recombinant cofilin protein (substrate)
- **SR7826**
- Kinase buffer (e.g., 40 mM MOPS, pH 7.0, 1 mM EDTA)[14]
- ATP
- Kinase-Glo® Luminescent Kinase Assay Kit
- 96-well white plates

Procedure:

- Prepare a serial dilution of **SR7826** in the kinase buffer.
- In a 96-well plate, add 10 µL of the **SR7826** dilution.
- Add 20 µL of a solution containing LIMK1 and cofilin in kinase buffer.
- Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 40 µL.[14]
- Incubate the plate at room temperature for 1 hour.[14]
- Add 40 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.[14]
- Incubate for 30 minutes at room temperature.[14]
- Measure luminescence using a microplate reader.

- Calculate the percent inhibition and determine the IC50 value by plotting the data in a dose-response curve.



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Caption: Workflow for an in vitro LIMK1 kinase assay.

This experiment assesses the ability of **SR7826** to inhibit LIMK activity within a cellular context by measuring the levels of phosphorylated cofilin (p-cofilin).

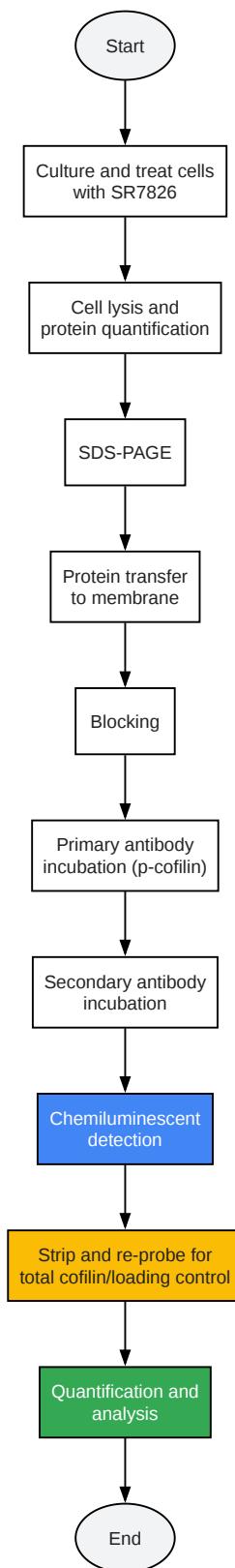
Materials:

- Cell line of interest (e.g., PC-3, A7r5)
- **SR7826**
- Cell culture medium and supplements
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-p-cofilin (Ser3) and anti-total cofilin or a loading control (e.g., anti-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Protein electrophoresis and blotting equipment

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **SR7826** for a specified time (e.g., 1-3 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.

- Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against p-cofilin overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total cofilin or a loading control to normalize the p-cofilin signal.
- Quantify the band intensities to determine the dose-dependent inhibition of cofilin phosphorylation.



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Caption: Workflow for a cellular Western blot to detect p-cofilin.

Conclusion

SR7826 is a well-characterized, potent, and selective inhibitor of LIMK1. Its ability to effectively reduce cofilin phosphorylation in both in vitro and cellular settings makes it an invaluable chemical probe for investigating the diverse biological roles of LIMK signaling. The data and protocols provided in this guide are intended to facilitate the use of **SR7826** by researchers in academia and industry to further unravel the complexities of actin cytoskeleton regulation and its implications in health and disease.

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